molecular formula C19H16BrN5OS B11589596 (4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11589596
M. Wt: 442.3 g/mol
InChI Key: OQKYPFCEOODCBD-UHFFFAOYSA-N
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Description

(4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolone core, a brominated phenyl group, and a benzothiadiazole moiety, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the brominated phenyl group and the benzothiadiazole moiety. Common reagents used in these reactions include bromine, methyl groups, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, (4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers explore its efficacy and safety in treating various diseases, leveraging its unique chemical structure.

Industry

In industry, this compound may find applications in materials science, particularly in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives and benzothiadiazole-containing molecules. Examples include:

  • (4Z)-2-(4-chloro-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-fluoro-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets (4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its brominated phenyl group and benzothiadiazole moiety provide distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16BrN5OS

Molecular Weight

442.3 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-5-methyl-4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H16BrN5OS/c1-10-4-6-15-18(24-27-23-15)17(10)21-9-14-12(3)22-25(19(14)26)16-7-5-13(20)8-11(16)2/h4-9,22H,1-3H3

InChI Key

OQKYPFCEOODCBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)N=CC3=C(NN(C3=O)C4=C(C=C(C=C4)Br)C)C

Origin of Product

United States

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